molecular formula C26H23Cl2N3O5 B12019386 [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 764656-77-1

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12019386
CAS No.: 764656-77-1
M. Wt: 528.4 g/mol
InChI Key: CPZQTNQHUIECBL-FJEPWZHXSA-N
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Description

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Propoxybenzoyl Intermediate: This step involves the reaction of 4-propoxybenzoic acid with an appropriate amine to form the corresponding amide.

    Acetylation: The amide is then acetylated using acetic anhydride to introduce the acetyl group.

    Hydrazinylidene Formation: The acetylated intermediate is reacted with hydrazine to form the hydrazinylidene derivative.

    Condensation with 2,4-Dichlorobenzoic Acid: Finally, the hydrazinylidene derivative is condensed with 2,4-dichlorobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways and its efficacy in treating certain diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

764656-77-1

Molecular Formula

C26H23Cl2N3O5

Molecular Weight

528.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H23Cl2N3O5/c1-2-13-35-20-10-5-18(6-11-20)25(33)29-16-24(32)31-30-15-17-3-8-21(9-4-17)36-26(34)22-12-7-19(27)14-23(22)28/h3-12,14-15H,2,13,16H2,1H3,(H,29,33)(H,31,32)/b30-15+

InChI Key

CPZQTNQHUIECBL-FJEPWZHXSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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